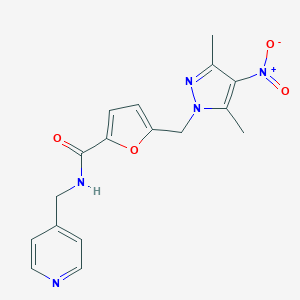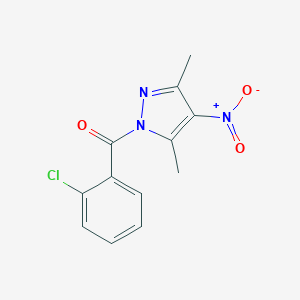![molecular formula C14H11FN4O B214286 Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-](/img/structure/B214286.png)
Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-, also known as MFI-226, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- involves the inhibition of certain enzymes, including poly(ADP-ribose) polymerase (PARP) and glycogen synthase kinase-3β (GSK-3β), which are involved in cancer cell proliferation and survival. Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, two enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation and survival, induction of apoptosis, and inhibition of certain enzymes involved in cancer cell growth. Additionally, Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of using Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- in lab experiments is its high potency and selectivity for certain enzymes involved in cancer cell growth. Additionally, Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of using Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-. One direction is to further investigate its potential as a cancer therapeutic, particularly in combination with other anticancer agents. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further research is needed to determine its potential applications in other disease areas, such as inflammation and neurodegenerative disorders.
In conclusion, Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer treatment. Its synthesis methods have been optimized to produce high yields, and its mechanism of action involves the inhibition of certain enzymes involved in cancer cell growth and the induction of apoptosis. Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has several advantages and limitations for lab experiments, and there are several future directions for its research.
合成法
The synthesis of Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been achieved through several methods, including the reaction of malononitrile with 2-fluorobenzaldehyde, followed by the addition of 5-hydroxy-2-methyl-1H-imidazole-4-carbaldehyde. Another method involves the reaction of malononitrile with 2-fluorobenzaldehyde, followed by the addition of 5-hydroxy-2-methyl-1H-imidazole-4-carboxylic acid, which is then converted to the corresponding aldehyde using a reducing agent. These methods have been optimized to produce high yields of Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-.
科学的研究の応用
Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in these cells. Additionally, Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
特性
製品名 |
Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- |
|---|---|
分子式 |
C14H11FN4O |
分子量 |
270.26 g/mol |
IUPAC名 |
2-[(2-fluorophenyl)-(4-hydroxy-2-methyl-1H-imidazol-5-yl)methyl]propanedinitrile |
InChI |
InChI=1S/C14H11FN4O/c1-8-18-13(14(20)19-8)12(9(6-16)7-17)10-4-2-3-5-11(10)15/h2-5,9,12,20H,1H3,(H,18,19) |
InChIキー |
QGKSCWIZDIWFFI-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1)C(C2=CC=CC=C2F)C(C#N)C#N)O |
正規SMILES |
CC1=NC(=C(N1)C(C2=CC=CC=C2F)C(C#N)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)

![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)


![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)

![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)
![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)
![5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide](/img/structure/B214224.png)
![4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B214227.png)